6''-O-L-Arabinopyranosylastragalin
Description
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-10-3-1-9(2-4-10)23-24(19(33)16-12(29)5-11(28)6-14(16)39-23)41-26-22(36)20(34)18(32)15(40-26)8-38-25-21(35)17(31)13(30)7-37-25/h1-6,13,15,17-18,20-22,25-32,34-36H,7-8H2/t13-,15+,17-,18+,20-,21+,22+,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPZWZRYHLEDNA-KSPKLRDJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347878 | |
| Record name | 6''-O-L-Arabinopyranosylastragalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110352-79-9 | |
| Record name | 6''-O-L-Arabinopyranosylastragalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Phytogeographical Distribution of 6 O L Arabinopyranosylastragalin
Identified Plant Sources
Thesium chinense Turcz., a perennial hemiparasitic herb of the Santalaceae family, is a significant source of 6''-O-L-Arabinopyranosylastragalin. frontiersin.orgmdpi.com Commonly known as "Bai Rui Cao" in China, this plant has a long history of use in traditional medicine. frontiersin.orgsemanticscholar.org Chemical analyses have revealed that flavonoids are the principal bioactive components of this plant. frontiersin.orgresearchgate.net A metabolomics study investigating the impact of geographical origin on the chemical profile of T. chinense identified 54 differential metabolites, of which 18 were flavonoids, including 6''-O-L-Arabinopyranosylastragalin (also referred to as Kaempferol (B1673270) 3-O-vicianoside). frontiersin.org Further research indicates that the accumulation of key bioactive compounds, such as flavonoids, is most prominent during the first year of the plant's growth. mdpi.com
6''-O-L-Arabinopyranosylastragalin has been identified in Stachytarpheta schottiana, a small shrub belonging to the Verbenaceae family. scielo.brscielo.br This plant is endemic to Brazil and is popularly known as "gervão-da-praia". scielo.br A study utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) successfully identified 28 secondary metabolites from the polar extract of S. schottiana, including the target flavonoid. scielo.br This was the first report of several compounds, including astragalin (B1665802) and its derivative 6''-O-L-arabinopyranosylastragalin, in the Stachytarpheta genus. scielo.br
The whole plant of Corydalis bungeana Turcz., an annual or biennial herb in the Papaveraceae family, is known to contain various flavonoid glycosides. kew.orgnih.gov While research has successfully isolated and identified ten flavonol O-glycosides from this plant, including derivatives of kaempferol and quercetin (B1663063), the specific presence of 6''-O-L-Arabinopyranosylastragalin has not been explicitly documented in the reviewed literature. nih.gov The plant is a recognized source of various alkaloids and flavonoids. nih.govnih.gov
Geographical and Ecological Distribution of Source Plants
The source plants of 6''-O-L-Arabinopyranosylastragalin inhabit diverse geographical and ecological niches.
| Plant Species | Family | Native Range | Habitat |
| Thesium chinense Turcz. | Santalaceae | East Asia (China, Japan, Korea, Mongolia) semanticscholar.orgcoocan.jpefloras.org | A hemiparasitic perennial herb found in wet ravines, slopes, grasslands, fields, and on roadsides. efloras.orgnih.govresearchgate.net It prefers shaded, moist environments. researchgate.netnih.gov |
| Stachytarpheta schottiana | Verbenaceae | Endemic to Brazil (Espírito Santo and Rio de Janeiro states) scielo.br | A small shrub found in coastal "restinga" vegetation. scielo.br The genus is widely distributed in tropical and subtropical America and Africa. researchgate.netscielo.br |
| Corydalis bungeana | Papaveraceae | Temperate Northern Hemisphere, particularly diverse in China and the Himalayas. kew.orgwikipedia.org Native to SE Mongolia, the Russian Far East, and North Korea. kew.orgefloras.org | An annual or biennial that grows primarily in the temperate biome, often on stony slopes and sands. kew.orgefloras.org |
Thesium chinense is widely distributed across numerous provinces in China and extends to Japan, Korea, and Mongolia. coocan.jpefloras.org It is a hemiparasitic plant, meaning it derives some of its nutrients from host plants, and is commonly found in grasslands and other disturbed habitats. nih.govnih.gov
Stachytarpheta schottiana is a Brazilian endemic, specifically found in the coastal sandy plains known as "restingas" in the states of Espírito Santo and Rio de Janeiro. scielo.br The genus Stachytarpheta itself is pantropical but is most diverse in the Americas. researchgate.netwikipedia.org
Corydalis bungeana is native to a temperate region spanning from Southeastern Mongolia to the Russian Far East and North Korea. kew.org It is also found in many provinces of North-Central and Southeast China. kew.orgefloras.org This species typically grows on stony slopes and sandy areas. efloras.org
Environmental Factors Influencing Biosynthesis and Accumulation in Host Plants
The production and accumulation of flavonoids, including 6''-O-L-Arabinopyranosylastragalin, in plants are significantly influenced by a variety of environmental factors. researchgate.netmdpi.com These secondary metabolites play crucial roles in protecting plants against biotic and abiotic stresses. mdpi.comcabidigitallibrary.org
Key environmental factors affecting flavonoid biosynthesis include:
Light: Light intensity, quality, and duration are critical. mdpi.comscispace.com UV radiation, in particular, is a potent inducer of the biosynthesis of flavonoids, which serve as UV-protective pigments. cabidigitallibrary.org
Temperature: Both low and high temperatures can trigger an increase in flavonoid accumulation. cabidigitallibrary.orgnih.gov Cold stress, for instance, has been shown to increase the content of flavonols like kaempferol and quercetin. nih.gov
Water Availability: Moderate water deficit stress can lead to an accumulation of flavonoids in plants as a protective response. mdpi.com
Nutrient Status: Nutrient deficiency, particularly of nitrogen, can promote the flux of carbon from primary metabolism into secondary metabolism, leading to increased flavonoid production. cabidigitallibrary.org
Geographical Location: A study on Thesium chinense demonstrated a strong correlation between the geographical origin of the plant and its metabolite content. frontiersin.org Samples from Anhui province, for example, exhibited the highest total flavonoid content (TFC) and the strongest antioxidant and anti-inflammatory activities, suggesting that local environmental conditions significantly influence the biosynthesis of these compounds. frontiersin.org
These factors regulate the expression of genes encoding enzymes in the flavonoid biosynthesis pathway, thereby controlling the quantity and type of flavonoids produced. mdpi.comcabidigitallibrary.org
Isolation and Purification Methodologies for 6 O L Arabinopyranosylastragalin
Extraction Techniques from Plant Matrices
The initial step in isolating 6''-O-L-arabinopyranosylastragalin involves its extraction from the plant matrix. The choice of extraction method and solvent is crucial for maximizing the yield of the target compound while minimizing the co-extraction of undesirable substances.
One common method is maceration , where the dried and powdered plant material is soaked in a solvent for an extended period. For instance, the dried aerial parts of Stachytarpheta schottiana have been extracted by macerating the powder three times with 96% ethanol (B145695) for 72 hours. scielo.br This process allows the solvent to penetrate the plant cells and dissolve the desired compounds. To remove lipophilic compounds, the resulting crude extract can be washed with a non-polar solvent like n-hexane. scielo.br
Another widely used technique is ultrasonic extraction . This method utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing the solvent penetration and accelerating the extraction process. For example, powdered samples of Thesium chinense have been extracted using methanol (B129727) in an ultrasonic bath at 40 kHz for one hour. frontiersin.org
The selection of the solvent is based on the polarity of the target compound. As a flavonoid glycoside, 6''-O-L-arabinopyranosylastragalin is a polar molecule, making polar solvents like ethanol and methanol effective for its extraction. scielo.brfrontiersin.org
Table 1: Comparison of Extraction Techniques for Flavonoid Glycosides
| Technique | Description | Typical Solvents | Advantages | Source |
|---|---|---|---|---|
| Maceration | Soaking plant material in a solvent for an extended period. | Ethanol, Methanol | Simple, requires minimal specialized equipment. | scielo.br |
Chromatographic Separation Approaches
Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is an essential set of techniques used to separate these components based on their differential partitioning between a stationary phase and a mobile phase. nih.gov The selection and sequence of chromatographic methods are key to obtaining pure 6''-O-L-arabinopyranosylastragalin.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the qualitative analysis of plant extracts and for monitoring the progress of purification. nih.govmdpi.com In this method, the stationary phase is typically a solid adsorbent like silica (B1680970) gel or alumina, coated as a thin layer on a glass or plastic plate. nih.gov
A small amount of the extract is spotted onto the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the extract separate based on their affinity for the stationary and mobile phases. nih.gov The separation can be visualized under UV light or by spraying with a suitable reagent. This allows for the preliminary identification of flavonoid-containing fractions and helps in the development of solvent systems for column chromatography.
Column chromatography is a preparative technique used for the separation and purification of individual compounds from a mixture. nih.govdrawellanalytical.com It operates on the same principles as TLC but on a much larger scale. khanacademy.org The stationary phase, often silica gel or a modified version thereof, is packed into a vertical glass column. drawellanalytical.comyoutube.com
The crude extract is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column. nih.gov Components of the mixture move down the column at different rates depending on their polarity and interaction with the stationary phase, allowing them to be collected in separate fractions. youtube.com For polar compounds like flavonoid glycosides, a normal-phase setup is common, where a polar stationary phase (like silica gel) is used with a non-polar to moderately polar mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity.
High-Speed Counter-Current Chromatography (HSCCC) is a unique liquid-liquid partition chromatography technique that does not require a solid support matrix, thus avoiding the irreversible adsorption of the sample onto the stationary phase. scielo.brscielo.br This method is particularly well-suited for the separation of natural products.
In the case of isolating 6''-O-L-arabinopyranosylastragalin from a crude ethanolic extract of Stachytarpheta schottiana, a two-step HSCCC separation was employed. scielo.brscielo.br The process utilized a biphasic solvent system, and the separation was achieved by pumping the mobile phase through the coil while it was rotating at high speed. scielo.br
Table 2: HSCCC Parameters for the Separation of 6''-O-L-Arabinopyranosylastragalin
| Parameter | Value/Description | Source |
|---|---|---|
| Instrument | AECS QuikPrep Quattro HSCCC | scielo.brscielo.br |
| Solvent System | Ethyl Acetate:n-Butanol:Water (EbuWat, 1:0.05:1) | scielo.brscielo.br |
| Coil Volume | Two coils of 112 mL each | scielo.brscielo.br |
| Sample Size | 1 g of crude ethanolic extract dissolved in 10 mL of the biphasic solvent system | scielo.brscielo.br |
| Rotational Speed | 850 rpm | scielo.brscielo.br |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity for the separation, identification, and quantification of compounds. mdpi.comnih.gov It is widely considered the gold standard for the analysis of phytocannabinoids and other plant-derived compounds. mdpi.com
For the analysis and purification of flavonoid glycosides like 6''-O-L-arabinopyranosylastragalin, reversed-phase HPLC is commonly used. mdpi.com In this mode, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. mdpi.comnih.gov
The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. This causes compounds to elute based on their hydrophobicity. nih.gov The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and resolution. scielo.br
Table 3: Typical HPLC Conditions for Flavonoid Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | Reversed-phase C18 | scielo.brmdpi.com |
| Mobile Phase | A: Ammonium formate (0.1% w/v) or Water with 0.1% formic acid. B: Acetonitrile with 0.1% formic acid. | scielo.br |
| Elution Mode | Gradient elution | scielo.brnih.gov |
| Detection | UV-Vis or Mass Spectrometry (MS) | scielo.brnih.gov |
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 6 O L Arabinopyranosylastragalin
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a complex glycoside like 6''-O-L-Arabinopyranosylastragalin, a combination of one-dimensional and two-dimensional NMR experiments is indispensable.
One-Dimensional NMR (e.g., ¹H NMR, ¹³C NMR)
The ¹H NMR spectrum of 6''-O-L-Arabinopyranosylastragalin reveals characteristic signals for the kaempferol (B1673270) aglycone and the two sugar units. The aromatic region displays signals corresponding to the protons of the A and B rings of the kaempferol moiety. Specifically, two meta-coupled doublets in the upfield aromatic region are assigned to H-6 and H-8 of the A-ring, while an AA'BB' system of doublets in the downfield region corresponds to the protons of the p-substituted B-ring (H-2'/H-6' and H-3'/H-5').
The anomeric protons of the sugar moieties are particularly diagnostic. The proton of the inner glucose unit typically appears as a doublet with a large coupling constant, indicative of a β-configuration. The anomeric proton of the terminal arabinose unit also presents as a doublet, with its specific chemical shift and coupling constant providing information about its α- or β-configuration.
The ¹³C NMR spectrum provides a carbon count and information about the chemical environment of each carbon atom. The spectrum shows signals for the 15 carbons of the kaempferol aglycone, including the characteristic downfield signal of the C-4 carbonyl carbon. Additionally, the signals for the six carbons of the glucopyranose unit and the five carbons of the arabinopyranose unit are observed in the carbohydrate region of the spectrum. The chemical shifts of the anomeric carbons are crucial for determining the configuration of the glycosidic linkages.
Table 1: Representative ¹H and ¹³C NMR Data for the Constituent Moieties of 6''-O-L-Arabinopyranosylastragalin
| Position | Kaempferol Aglycone (¹³C δ) | Kaempferol Aglycone (¹H δ) | Glucopyranose (¹³C δ) | Glucopyranose (¹H δ) | Arabinopyranose (¹³C δ) | Arabinopyranose (¹H δ) |
| 2 | ~157.0 | - | - | - | - | - |
| 3 | ~134.0 | - | - | - | - | - |
| 4 | ~178.0 | - | - | - | - | - |
| 5 | ~162.0 | - | - | - | - | - |
| 6 | ~99.0 | ~6.2 (d) | - | - | - | - |
| 7 | ~165.0 | - | - | - | - | - |
| 8 | ~94.0 | ~6.4 (d) | - | - | - | - |
| 9 | ~157.5 | - | - | - | - | - |
| 10 | ~104.5 | - | - | - | - | - |
| 1' | ~121.5 | - | - | - | - | - |
| 2' | ~131.0 | ~8.0 (d) | - | - | - | - |
| 3' | ~115.5 | ~6.9 (d) | - | - | - | - |
| 4' | ~160.5 | - | - | - | - | - |
| 5' | ~115.5 | ~6.9 (d) | - | - | - | - |
| 6' | ~131.0 | ~8.0 (d) | - | - | - | - |
| 1'' | - | - | ~101.0 | ~5.4 (d) | - | - |
| 2'' | - | - | ~74.5 | ~3.2-3.5 (m) | - | - |
| 3'' | - | - | ~77.0 | ~3.2-3.5 (m) | - | - |
| 4'' | - | - | ~70.5 | ~3.2-3.5 (m) | - | - |
| 5'' | - | - | ~76.5 | ~3.2-3.5 (m) | - | - |
| 6'' | - | - | ~67.0 | ~3.6-3.8 (m) | - | - |
| 1''' | - | - | - | - | ~104.0 | ~4.3 (d) |
| 2''' | - | - | - | - | ~71.5 | ~3.5 (m) |
| 3''' | - | - | - | - | ~73.0 | ~3.6 (m) |
| 4''' | - | - | - | - | ~69.0 | ~3.8 (m) |
| 5''' | - | - | - | - | ~66.0 | ~3.4 (m) |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions. Data is compiled based on typical values for kaempferol glycosides.
Two-Dimensional NMR Techniques (e.g., HMQC, DEPT, DQF-COSY, HMBC)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of 6''-O-L-Arabinopyranosylastragalin.
DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment establishes proton-proton couplings within the same spin system. It is instrumental in tracing the proton networks within each sugar ring, allowing for the assignment of all the non-anomeric protons relative to the anomeric proton of each sugar.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-135 and DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This information is vital for the correct assignment of the carbon signals, particularly within the sugar moieties.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. By overlaying the HMQC/HSQC spectrum with the ¹H and ¹³C NMR spectra, each carbon atom can be unambiguously assigned to its attached proton(s).
A correlation between the anomeric proton of the glucose (H-1'') and the C-3 carbon of the kaempferol aglycone, confirming the attachment point of the disaccharide.
A correlation between the anomeric proton of the arabinose (H-1''') and the C-6'' carbon of the glucose, which definitively establishes the 1→6 interglycosidic linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the analysis of intact, non-volatile molecules like flavonoid glycosides. In the positive ion mode, 6''-O-L-Arabinopyranosylastragalin would typically be observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The mass of these ions provides the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For 6''-O-L-Arabinopyranosylastragalin, the experimentally determined mass would be compared with the calculated mass for its chemical formula (C₂₆H₂₈O₁₄) to confirm its composition with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS)
In tandem mass spectrometry, the molecular ion of interest is selected and fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information. For 6''-O-L-Arabinopyranosylastragalin, the MS/MS spectrum would show characteristic losses of the sugar moieties. A key fragmentation would be the loss of the terminal arabinopyranosyl residue (a neutral loss of 132 Da), followed by the loss of the glucopyranosyl residue (a neutral loss of 162 Da), leaving the protonated kaempferol aglycone (m/z 287). This sequential loss confirms the nature of the sugars and their attachment to the aglycone. The presence of a fragment corresponding to the astragalin (B1665802) core further supports the structure. spectrabase.com
Table 2: Summary of Key Spectroscopic and Spectrometric Data for 6''-O-L-Arabinopyranosylastragalin
| Technique | Key Information Obtained |
| ¹H NMR | Proton chemical shifts and coupling constants, identification of aromatic and sugar protons, determination of anomeric configurations. |
| ¹³C NMR | Carbon count, chemical shifts of aglycone and sugar carbons, information on glycosylation sites. |
| DQF-COSY | Proton-proton correlations within each sugar ring. |
| DEPT | Differentiation of CH, CH₂, and CH₃ groups. |
| HMQC/HSQC | Direct proton-carbon correlations. |
| HMBC | Long-range proton-carbon correlations, confirming glycosylation sites and interglycosidic linkages. |
| ESI-MS | Molecular weight determination. |
| HRMS | Elemental formula confirmation. |
| MS/MS | Fragmentation pattern, confirming the sequence and identity of sugar moieties. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a flavonoid glycoside like 6''-O-L-Arabinopyranosylastragalin will exhibit characteristic absorption bands corresponding to its various structural features.
The presence of hydroxyl (-OH) groups, a hallmark of flavonoids and sugars, will result in a broad absorption band in the high-frequency region of the spectrum, typically around 3400 cm⁻¹. ptfarm.pl The stretching vibrations of the carbonyl group (C=O) of the flavone (B191248) backbone are also prominent and their position can provide clues about the substitution pattern. ptfarm.plresearchgate.net For flavonoids with a 5-hydroxy group, the C=O stretching band is often shifted to a lower wavenumber due to intramolecular hydrogen bonding. researchgate.net
Specific bands in the "fingerprint" region (below 1500 cm⁻¹) are indicative of the aromatic rings and the glycosidic C-O bonds. researchgate.net For instance, bands around 1600 cm⁻¹ are often attributed to the C=C stretching vibrations of the aromatic rings. researchgate.net The C-O stretching vibrations of the sugar moiety and the aglycone are typically observed in the 1200-1000 cm⁻¹ region. researchgate.net
While IR spectroscopy alone cannot determine the complete structure of a complex molecule like 6''-O-L-Arabinopyranosylastragalin, it serves as a rapid and non-destructive method to confirm the presence of key functional groups and to provide a characteristic fingerprint for the compound. nih.govugm.ac.id
Table 2: Typical Infrared Absorption Bands for Flavonoid Glycosides
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3400 (broad) | O-H stretching | Hydroxyl groups | ptfarm.pl |
| 1650-1662 | C=O stretching | Carbonyl group (with 5-OH) | researchgate.net |
| ~1600 | C=C stretching | Aromatic rings | researchgate.net |
| 1200-1000 | C-O stretching | Glycosidic bonds, alcohols | researchgate.net |
Integration of Spectroscopic Data with Computational Analysis and Databases (e.g., MassBank, PubChem)
The definitive structural elucidation of 6''-O-L-Arabinopyranosylastragalin relies on the integration of data from various spectroscopic techniques with information available in public databases and computational tools.
Databases like MassBank and PubChem are invaluable resources. scielo.brmassbank.jpnih.gov MassBank is a public repository of mass spectra, allowing researchers to compare the experimental MS/MS data of an unknown compound with a library of known compounds. scielo.brmassbank.jp A high cosine score between the experimental spectrum and a library spectrum provides strong evidence for the compound's identity. researchgate.net
PubChem is a comprehensive database of chemical molecules and their activities. nih.gov It contains information on the chemical structure, physical and chemical properties, and biological activities of millions of compounds, including 6''-O-L-Arabinopyranosylastragalin. frontiersin.org This information can be used to corroborate experimental findings and to predict potential biological activities.
Computational analysis, such as in silico fragmentation prediction, can further aid in structural confirmation. By inputting a proposed structure into a computational tool, a theoretical fragmentation pattern can be generated and compared to the experimental MS/MS data. A close match between the predicted and observed fragments strengthens the structural assignment.
The integration of these resources creates a powerful workflow for natural product chemists. For example, after initial dereplication using molecular networking and comparison with MassBank, the structure of 6''-O-L-Arabinopyranosylastragalin can be further confirmed by detailed NMR analysis. The final structure can then be cross-referenced with the information available in PubChem to ensure consistency with known data. This integrated approach minimizes the risk of misidentification and provides a high level of confidence in the assigned structure.
Biosynthetic Pathways and Metabolic Engineering of Flavonol Glycosides, with Relevance to 6 O L Arabinopyranosylastragalin
Overview of the Phenylpropanoid Pathway
The journey to synthesizing complex flavonol glycosides begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. nih.govwikipedia.org This pathway is responsible for producing a wide variety of phenolic compounds essential for plant growth, defense, and interaction with the environment. wikipedia.org The entire process starts with the aromatic amino acid phenylalanine, which is itself synthesized via the shikimate pathway. nih.gov
The general phenylpropanoid pathway consists of three core enzymatic steps. nih.gov First, phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.gov This is followed by a hydroxylation reaction where cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, converts trans-cinnamic acid into p-coumaric acid. nih.gov In the final step of this general sequence, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a coenzyme A (CoA) unit, resulting in the formation of p-coumaroyl-CoA. nih.gov This activated molecule serves as a critical branching point, directing carbon flow into numerous downstream pathways, including the biosynthesis of flavonoids, lignins, and stilbenes. wikipedia.orgnih.gov
Flavonoid Biosynthesis Branch
From the central hub of the phenylpropanoid pathway, the synthesis of all flavonoids commences with the formation of a chalcone (B49325) scaffold. nih.gov This crucial step is catalyzed by chalcone synthase (CHS), which facilitates a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.gov The resulting naringenin (B18129) chalcone is then rapidly isomerized by the enzyme chalcone isomerase (CHI) to produce the flavanone (B1672756) known as naringenin. nih.govbiorxiv.org
Naringenin represents a key intermediate and a major crossroads in flavonoid biosynthesis. biorxiv.org Depending on the specific enzymatic machinery present in a given plant tissue, naringenin can be directed towards the production of different flavonoid classes, such as flavones, isoflavones, and, importantly for this context, flavonols. mdpi.com
Flavonol Synthase Activity in Kaempferol (B1673270) Precursor Formation
The path from the flavanone naringenin to the flavonol kaempferol—the aglycone (non-sugar) core of 6''-O-L-arabinopyranosylastragalin—involves two critical oxidative modifications to the central C-ring of the flavonoid skeleton.
First, flavanone 3β-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the C-3 position to form (2R,3R)-trans-dihydrokaempferol. nih.govmdpi.com This dihydroflavonol is a substrate for two competing enzymes. nih.gov Dihydroflavonol 4-reductase (DFR) can reduce it, shunting metabolic flow towards the synthesis of anthocyanins and proanthocyanidins. nih.govoup.com
Alternatively, and central to the formation of our compound of interest, flavonol synthase (FLS) acts on dihydrokaempferol (B1209521). nih.govfrontiersin.org FLS, another key 2-oxoglutarate-dependent dioxygenase, catalyzes the desaturation of the C-ring by introducing a double bond between the C-2 and C-3 positions. frontiersin.orgwikipedia.org This reaction converts dihydrokaempferol into the corresponding flavonol, kaempferol. mdpi.com The activity of FLS is a decisive factor in determining the metabolic flux towards flavonol accumulation. nih.gov
Glycosylation Mechanisms and Glycosyltransferases
Flavonoid aglycones like kaempferol rarely accumulate in their free form within plant cells. Instead, they undergo glycosylation, a modification process where sugar moieties are attached. This process is critical as it enhances the solubility, stability, and bioavailability of the compounds, allowing for their transport and storage in the vacuole. nih.govacs.orgfrontiersin.org
This crucial modification is catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar group from an activated donor molecule, such as UDP-glucose or UDP-arabinose, to a specific hydroxyl group on the flavonoid acceptor molecule. frontiersin.org The diversity of UGTs, with their varying specificities for both the flavonoid substrate and the sugar donor, is a primary driver of the immense structural diversity of flavonoid glycosides found in nature. nih.govnih.gov
Specificity of L-Arabinopyranosyl Moiety Attachment at the 6''-O Position
The biosynthesis of 6''-O-L-Arabinopyranosylastragalin is a prime example of sequential glycosylation, resulting in a complex diglycoside. The process begins with the kaempferol aglycone and proceeds in at least two distinct steps, each catalyzed by a specific UGT.
Formation of Astragalin (B1665802) (Kaempferol-3-O-glucoside): The first step is the glycosylation of kaempferol at the 3-hydroxyl position. A specific flavonoid 3-O-glucosyltransferase (UGT) utilizes UDP-glucose as the sugar donor to attach a glucose molecule to kaempferol, forming the monoglycoside astragalin. nih.govresearchgate.net This compound is a common flavonol glycoside found in many plant species. nih.gov
Arabinopyranosyl Moiety Attachment: The second step involves the further glycosylation of astragalin. A different UGT, with high specificity, recognizes astragalin as its substrate. This enzyme, an arabinosyltransferase, catalyzes the transfer of an L-arabinopyranosyl group from a UDP-L-arabinose donor to the 6''-hydroxyl position of the glucose moiety already attached to kaempferol. This specific linkage creates the final compound, 6''-O-L-Arabinopyranosylastragalin, which is also known as kaempferol 3-O-vicianoside. frontiersin.org While this compound has been identified in plants such as Thesium chinense, the precise enzyme responsible for this final arabinosylation step is an area of ongoing research. frontiersin.org
Genetic and Environmental Regulation of Biosynthesis
The production of 6''-O-L-arabinopyranosylastragalin and other flavonol glycosides is not constant but is meticulously regulated at the genetic level and is highly responsive to environmental cues. nih.gov The expression of the structural genes encoding the biosynthetic enzymes (e.g., PAL, CHS, F3H, FLS, and UGTs) is controlled by a network of transcription factors. mdpi.combiotech-asia.org
A key regulatory system is the MYB-bHLH-WD40 (MBW) complex, which consists of three types of transcription factors that work together to activate or repress the transcription of flavonoid pathway genes. biotech-asia.orgfrontiersin.orgnih.gov Specific R2R3-MYB transcription factors are known to be flavonol-specific regulators, directly activating the promoters of early biosynthetic genes like CHS, F3H, and FLS. mdpi.comnih.gov
Furthermore, the entire pathway is significantly influenced by environmental factors. nih.gov
Light: UV radiation is a potent inducer of flavonol biosynthesis. Plants accumulate these compounds as a protective screen against UV damage. This response is mediated by the upregulation of key regulatory (e.g., MYB) and structural genes. nih.govnih.gov
Temperature: Both high and low temperatures can affect flavonoid biosynthesis, though the specific responses can vary between species. Low temperatures often induce the production of these compounds. nih.gov
Data Tables
Table 1: Key Enzymes in the Biosynthesis of 6''-O-L-Arabinopyranosylastragalin
| Enzyme | Abbreviation | Function in the Pathway |
| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to trans-Cinnamic acid. nih.gov |
| Cinnamic Acid 4-Hydroxylase | C4H | Converts trans-Cinnamic acid to p-Coumaric acid. nih.gov |
| 4-Coumarate:CoA Ligase | 4CL | Converts p-Coumaric acid to p-Coumaroyl-CoA. nih.gov |
| Chalcone Synthase | CHS | Condenses p-Coumaroyl-CoA and Malonyl-CoA to form Naringenin Chalcone. nih.gov |
| Chalcone Isomerase | CHI | Isomerizes Naringenin Chalcone to the flavanone Naringenin. nih.govbiorxiv.org |
| Flavanone 3β-Hydroxylase | F3H | Hydroxylates Naringenin to form Dihydrokaempferol. nih.gov |
| Flavonol Synthase | FLS | Converts Dihydrokaempferol to the flavonol Kaempferol. nih.govfrontiersin.org |
| UDP-Glycosyltransferase (Glucosyltransferase) | UGT | Attaches a glucose moiety to Kaempferol to form Astragalin. nih.govresearchgate.net |
| UDP-Glycosyltransferase (Arabinosyltransferase) | UGT | Attaches an arabinose moiety to Astragalin to form 6''-O-L-Arabinopyranosylastragalin. frontiersin.org |
In Vitro Pharmacological Investigations of 6 O L Arabinopyranosylastragalin: Mechanisms and Cellular Responses
Methodological Considerations for In Vitro Studies
Specific studies employing the following methodologies for the isolated compound 6''-O-L-arabinopyranosylastragalin have not been identified in the current body of scientific literature.
Cell-Based Assays (e.g., 2D and 3D Cell Models)
No published research detailing the use of 2D or 3D cell models to investigate the cellular responses to 6''-O-L-arabinopyranosylastragalin was found.
Biochemical and Biophysical Assays
There is no available data from biochemical or biophysical assays designed to elucidate the direct molecular interactions of 6''-O-L-arabinopyranosylastragalin.
Exploration of Specific Molecular Targets and Pathways
Direct experimental exploration of the molecular targets and pathways modulated by 6''-O-L-arabinopyranosylastragalin is not documented.
Receptor Binding Studies
No data from receptor binding assays are available to determine the affinity or selectivity of 6''-O-L-arabinopyranosylastragalin for any specific receptor.
Enzyme Inhibition/Activation Assays
While flavonoids as a class are known to interact with enzymes, specific enzyme inhibition or activation data, such as IC50 or EC50 values, for 6''-O-L-arabinopyranosylastragalin could not be located in published studies.
Gene Expression Modulation (e.g., using Reporter Assays)
Reporter gene assays are standard tools for studying the regulation of gene expression. mdpi.com These assays are used to investigate how a compound might activate or repress the transcription of specific genes by linking a regulatory DNA sequence to a gene that produces a measurable signal. mdpi.com
A thorough review of published scientific studies indicates that no specific research has been conducted on the modulation of gene expression by 6''-O-L-Arabinopyranosylastragalin using reporter assays or other gene expression analysis techniques. While its parent compound, astragalin (B1665802), has been studied for its effects on the expression of genes like β1 integrin and those involved in inflammation, no such data exists for its 6''-O-L-arabinopyranosyl derivative. nih.govnih.gov
Protein-Protein Interaction Analysis
The study of protein-protein interactions (PPIs) is crucial for understanding cellular processes and how they are affected by chemical compounds. medchemexpress.com Techniques such as co-immunoprecipitation, yeast two-hybrid screens, and surface plasmon resonance are employed to analyze these interactions. medchemexpress.com
Currently, there is no publicly available research or data from in vitro studies detailing the effects of 6''-O-L-Arabinopyranosylastragalin on protein-protein interactions.
Investigation of Cellular Mechanisms
Cellular Signaling Pathway Modulation
Cellular signaling pathways, such as the MAPK, NF-κB, and PI3K/Akt pathways, are critical targets in pharmacological research as they regulate fundamental cellular processes like proliferation, inflammation, and apoptosis. frontiersin.orgnih.gov Flavonoids often exert their biological effects by modulating these pathways. nih.gov
While extensive research has documented the modulation of numerous signaling pathways by the related compound astragalin, there is a lack of specific studies investigating the impact of 6''-O-L-Arabinopyranosylastragalin on any cellular signaling cascades. frontiersin.orgnih.govnih.govfrontiersin.org Therefore, its mechanism of action regarding the modulation of cellular signaling remains uncharacterized.
Cellular Response to Oxidative Stress
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to cellular damage. frontiersin.org Many flavonoids are studied for their potential to mitigate oxidative stress by enhancing antioxidant defenses. nih.govnih.gov
No specific in vitro studies have been published that evaluate the direct effects of 6''-O-L-Arabinopyranosylastragalin on cellular responses to oxidative stress. Research on its parent compound, astragalin, has shown that it can protect against oxidative stress by increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase, but these findings cannot be directly extrapolated to 6''-O-L-Arabinopyranosylastragalin. nih.govnih.gov
Anti-Inflammatory Cellular Responses
The inflammatory response involves a complex cascade of cellular events, including the release of pro-inflammatory cytokines and mediators. frontiersin.org Many natural compounds are investigated for their ability to suppress these responses at a cellular level. frontiersin.org
There is no available scientific data from in vitro experiments detailing the anti-inflammatory cellular responses to 6''-O-L-Arabinopyranosylastragalin. The anti-inflammatory properties of astragalin are well-documented, often linked to the inhibition of the NF-κB signaling pathway, which reduces the expression of inflammatory mediators. nih.govnih.gov However, similar investigations for 6''-O-L-Arabinopyranosylastragalin have not been reported.
Anticholinesterase Activity at a Molecular/Cellular Level
Inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are investigated for the symptomatic treatment of neurodegenerative diseases like Alzheimer's. mdpi.com
A review of the scientific literature reveals no studies that have assessed the in vitro anticholinesterase activity of 6''-O-L-Arabinopyranosylastragalin. While flavonoids as a class have been explored for these properties, specific data for this compound is not available. frontiersin.org
Impact on Cellular Viability and Proliferation in specific cell lines
Detailed studies explicitly investigating the impact of isolated 6''-O-L-Arabinopyranosylastragalin on the viability and proliferation of specific cell lines are not extensively reported in the reviewed scientific literature. One study noted that a plant extract containing a variety of compounds, including 6''-O-L-arabinopyranosylastragalin, was found to promote proliferation and anti-oxidation in vitro. researchgate.netscielo.br However, the effects were not attributed to any single compound.
Further research is necessary to isolate 6''-O-L-Arabinopyranosylastragalin and evaluate its specific dose-dependent effects on various cell lines to determine its potential cytotoxic or proliferative properties. Such studies would typically involve assays like MTT or trypan blue exclusion for viability and BrdU incorporation or cell counting for proliferation.
Table 1: Summary of Cellular Viability and Proliferation Studies (No specific data available for 6''-O-L-Arabinopyranosylastragalin)
| Cell Line | Assay | Observed Effect |
|---|
Target Engagement Studies
The direct molecular targets of 6''-O-L-Arabinopyranosylastragalin have not yet been elucidated in dedicated target engagement studies. nih.govnih.govselvita.compelagobio.com Target engagement is a critical step in drug discovery and involves confirming that a compound interacts with its intended biological target in a cellular environment. nih.govnih.gov Methodologies such as the Cellular Thermal Shift Assay (CETSA) are often employed to measure the binding of a ligand to its target protein. pelagobio.com
For 6''-O-L-Arabinopyranosylastragalin, future research could focus on identifying its binding partners to understand its mechanism of action. This would involve screening the compound against a panel of known cellular targets or using unbiased approaches to identify novel interactions.
Biomarker Identification and Validation in In Vitro Systems
There are currently no published studies that have identified or validated specific biomarkers in response to treatment with 6''-O-L-Arabinopyranosylastragalin in in vitro systems. crownbio.commdpi.com Biomarker discovery is essential for understanding a compound's pharmacological effect and for patient stratification in potential future clinical applications. crownbio.com In vitro screening using cell lines or organoids can be a powerful tool for identifying molecular markers that correlate with a response to a particular compound. crownbio.com
Future in vitro studies on 6''-O-L-Arabinopyranosylastragalin would need to employ techniques such as transcriptomics, proteomics, or metabolomics to identify potential biomarkers of its activity. These biomarkers would then require rigorous validation to confirm their specificity and relevance.
Analytical Methodologies for Quantification and Quality Control of 6 O L Arabinopyranosylastragalin
Chromatographic Quantification Techniques
Chromatography is a fundamental tool in analytical chemistry, enabling the separation, identification, and quantification of individual components within a complex mixture. For a compound like 6''-O-L-arabinopyranosylastragalin, which is often present alongside structurally similar flavonoids, the resolving power of chromatography is indispensable.
Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) stands as a premier technique for the analysis of phytochemicals like 6''-O-L-arabinopyranosylastragalin. frontiersin.orgnih.govmdpi.com This method offers exceptional resolution, sensitivity, and speed, making it ideal for the comprehensive analysis of complex samples such as plant extracts. mdpi.commdpi.com The UPLC system utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster separations and greater peak capacity compared to conventional HPLC. mdpi.com
The Q-TOF-MS detector provides high-resolution and accurate mass measurements, which are crucial for the confident identification of compounds. nih.gov It allows for the determination of the elemental composition of an analyte, significantly enhancing the reliability of its identification. In the context of 6''-O-L-arabinopyranosylastragalin, UPLC-Q-TOF-MS has been successfully used to identify it in the herb Thesium chinense Turcz. frontiersin.org The technique's high selectivity and sensitivity are key advantages for distinguishing the target compound from other structurally related flavonoids, such as astragalin (B1665802) and kaempferol (B1673270), which are often present in the same plant material. frontiersin.org
A typical UPLC-Q-TOF-MS analysis involves the following steps:
Sample Preparation: Extraction of the compound from the plant matrix using a suitable solvent, such as methanol (B129727), followed by filtration. frontiersin.org
Chromatographic Separation: Injection of the extract into the UPLC system, where it is separated on a reversed-phase column (e.g., C18) using a gradient elution program. frontiersin.orgmdpi.com
Mass Spectrometric Detection: The eluting compounds are ionized (commonly using an electrospray ionization, ESI, source) and their mass-to-charge ratio is measured by the Q-TOF analyzer. frontiersin.org
The combination of retention time from the UPLC and the accurate mass and fragmentation data from the Q-TOF-MS provides a high degree of confidence in both the identification and quantification of 6''-O-L-arabinopyranosylastragalin. scielo.brscielo.br
Table 1: Example of UPLC Gradient Elution Program for Flavonoid Analysis
| Time (min) | Solvent A (%) (0.1% formic acid in water) | Solvent B (%) (Acetonitrile) |
|---|---|---|
| 0 | 95 | 5 |
| 2 | 95 | 5 |
| 15 | 30 | 70 |
| 18 | 5 | 95 |
| 20 | 5 | 95 |
| 20.1 | 95 | 5 |
| 22 | 95 | 5 |
This table is illustrative, based on a gradient program used for the analysis of flavonoids in Thesium chinense Turcz. frontiersin.org
High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantification of flavonoids, including glycosides like 6''-O-L-arabinopyranosylastragalin. oup.comnih.gov It is considered a gold standard for the analysis of many phytocannabinoids and other plant compounds. nih.govresearchgate.net When coupled with a Ultraviolet (UV) detector, HPLC provides a reliable and cost-effective method for routine quality control. moca.net.uaseq.es
The principle of HPLC-UV involves separating the components of a mixture on a stationary phase (typically a C18 column) with a liquid mobile phase. oup.comkoreascience.kr The separated components then pass through a UV detector, which measures the absorbance of light at a specific wavelength. Flavonoids possess chromophores that absorb UV light, allowing for their detection and quantification. The selection of the detection wavelength is critical for achieving good sensitivity and selectivity. koreascience.kr
For quantification, a calibration curve is constructed by plotting the peak area of a known standard against its concentration. moca.net.ua This allows for the determination of the unknown concentration of the analyte in a sample. HPLC methods for flavonoid analysis are often validated according to ICH guidelines to ensure they are accurate, precise, and reliable. oup.com While no specific HPLC-UV method for 6''-O-L-arabinopyranosylastragalin is detailed in the provided search results, the general methodology for related flavonoids like quercetin (B1663063) and rutin (B1680289) is well-established and can be adapted. oup.com
Fluorescence detectors can also be used with HPLC for enhanced sensitivity and selectivity for certain compounds, although their application depends on the native fluorescence of the analyte or the use of a derivatizing agent.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.net For the analysis of flavonoids, which are generally non-volatile due to their polar nature and high molecular weight, a crucial derivatization step is required. researchgate.netnih.gov This process involves chemically modifying the flavonoid to increase its volatility, typically by converting the polar hydroxyl groups into less polar silyl (B83357) ethers (e.g., trimethylsilyl (B98337) derivatives). nih.govacs.org
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information for identification and quantification. nih.govacs.org GC-MS offers high resolution and sensitivity. researchgate.net
The main steps for flavonoid analysis by GC-MS are:
Extraction: Isolating the flavonoids from the sample matrix. nih.gov
Derivatization: Reacting the extract with a silylating agent (e.g., BSTFA) to make the flavonoids volatile. nih.govacs.org
GC-MS Analysis: Separating and detecting the derivatized compounds. nih.gov
This method has been successfully applied to the determination of various flavonoids and phenolic acids in complex matrices like human plasma. nih.govacs.org While specific applications for 6''-O-L-arabinopyranosylastragalin are not documented in the provided results, the established protocols for other flavonoids suggest its feasibility. researchgate.netacs.org
Method Validation Parameters
Validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. rsdjournal.org Key validation parameters, as recommended by regulatory bodies like the International Council for Harmonisation (ICH), include selectivity, specificity, linearity, and range. elementlabsolutions.comresearchgate.net
Selectivity and specificity are critical parameters that define a method's ability to accurately measure an analyte in the presence of other components. wisdomlib.org
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest from other substances that may be present in the sample matrix. chromatographytoday.com In chromatography, this is demonstrated by the separation of the analyte peak from other peaks. researchgate.net
Specificity is the ultimate degree of selectivity, meaning the method produces a response for only a single, unique analyte. chromatographytoday.comafricaresearchconnects.com A truly specific method ensures that the measured signal is solely due to the target compound, without any interference. wisdomlib.org
In the analysis of 6''-O-L-arabinopyranosylastragalin from plant extracts, which are complex mixtures of related compounds, achieving high selectivity is paramount. Techniques like UPLC-Q-TOF-MS offer high selectivity due to the combination of chromatographic separation and mass-based detection. frontiersin.org For HPLC-UV methods, specificity can be demonstrated by showing that there are no interfering peaks at the retention time of the analyte, often confirmed by analyzing blank samples and stressed samples. europa.eu
Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.euchromatographyonline.com It is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five levels is often recommended) and performing a linear regression analysis on the data. chromatographyonline.comgmpsop.com The relationship is often expressed by the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1 indicating good linearity. moca.net.uaresearchgate.net
Range is the interval between the upper and lower concentration levels of the analyte for which the analytical method has been demonstrated to have a suitable level of linearity, accuracy, and precision. europa.euchromatographyonline.comgmpsop.com The specified range for a method is typically derived from the linearity studies and should encompass the expected concentration of the analyte in the samples. europa.euut.ee
For example, a validated HPLC method for quantifying flavonoids might demonstrate linearity over a concentration range of 1.6 to 1000 µg/mL, with a high coefficient of determination (R² > 0.999), indicating a strong linear relationship between concentration and response. frontiersin.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 6''-O-L-Arabinopyranosylastragalin |
| Astragalin |
| Kaempferol |
| Quercetin |
Precision (Repeatability, Intermediate Precision, Reproducibility)
The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. dastmardi.ir It is typically expressed as the relative standard deviation (RSD). Precision is assessed at three levels:
Repeatability (Intra-assay Precision): This measures the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: This evaluates the variations within the same laboratory, but on different days, with different analysts, or with different equipment.
Reproducibility: This assesses the precision between different laboratories, which is crucial for the standardization of an analytical method.
Currently, specific RSD values for the repeatability, intermediate precision, and reproducibility of 6''-O-L-Arabinopyranosylastragalin quantification are not available in the reviewed scientific literature. While studies on similar flavonoids like kaempferol report intra- and inter-day precision with RSD values typically below 2-5%, this data cannot be directly extrapolated to 6''-O-L-Arabinopyranosylastragalin. nih.govresearchgate.netresearchgate.net
Accuracy
Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of the pure standard is added to a sample matrix and the percentage of the analyte recovered is calculated. For many analytical methods, recovery values between 80% and 120% are considered acceptable. nih.govnih.gov
Specific recovery data for 6''-O-L-Arabinopyranosylastragalin is not detailed in the available research. Studies on other flavonoids, such as quercetin and kaempferol, show recovery rates typically ranging from 95% to 105%. researchgate.netnih.gov Without dedicated studies on 6''-O-L-Arabinopyranosylastragalin, its accuracy in various analytical methods remains unconfirmed.
Limits of Detection (LOD)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. semanticscholar.orgijpdd.org It is a critical parameter for determining the sensitivity of an analytical method. The LOD can be determined using several methods, including the signal-to-noise ratio (commonly 3:1) or based on the standard deviation of the response and the slope of the calibration curve. ijpdd.orgresearchgate.net
Limits of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.orgijpdd.org The LOQ is essential for the quantitative analysis of low-level analytes. A common signal-to-noise ratio for determining the LOQ is 10:1. dastmardi.ir
Specific LOD and LOQ values for 6''-O-L-Arabinopyranosylastragalin have not been reported in the examined literature. For comparison, validated HPLC methods for other flavonoids like kaempferol have reported LOD values in the range of 0.006 to 0.10 μg/mL and LOQ values from 0.020 to 0.786 μg/mL, depending on the specific method and instrumentation used. nih.govresearchgate.net
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. dastmardi.ir For HPLC methods, these variations can include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.
While the concept of robustness is well-established, specific studies detailing the robustness of a quantitative method for 6''-O-L-Arabinopyranosylastragalin are not available.
Sample Preparation and Matrix Effects for Quantification
The accurate quantification of any analyte from a complex matrix, such as a plant extract, is heavily dependent on the sample preparation method and the management of matrix effects. Matrix effects occur when co-eluting substances from the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. frontiersin.org This can significantly impact the accuracy and reproducibility of the results. dastmardi.ir
Common sample preparation techniques for flavonoids in plant materials include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govmdpi.com The choice of method aims to effectively remove interfering compounds while maximizing the recovery of the target analyte.
A study on Thesium chinense mentioned the identification of 6''-O-L-Arabinopyranosylastragalin using UPLC-Q-TOF-MS, which suggests that a suitable sample preparation method was employed. ijariie.com However, the study did not provide a quantitative assessment of the matrix effect for this specific compound. Evaluating the matrix effect is a critical step in method validation for LC-MS based quantification, often assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat standard solution. Without this specific data, the potential influence of the sample matrix on the quantification of 6''-O-L-Arabinopyranosylastragalin remains unknown.
Structure Activity Relationship Sar Studies and Derivatization of 6 O L Arabinopyranosylastragalin
Influence of Glycosylation on Biological Activity and Stability
Glycosylation, the attachment of sugar moieties to a molecule, significantly impacts the physicochemical and biological properties of flavonoids, including their solubility, stability, and bioavailability. In general, glycosylation can enhance the stability and water solubility of flavonoids, but it may also attenuate their biological activity compared to the corresponding aglycone. nih.gov
The presence of the arabinopyranosyl group at the 6''-position of the glucose moiety in 6''-O-L-Arabinopyranosylastragalin is expected to further influence these properties. The stability of flavonoid glycosides is influenced by the type of sugar attached; for instance, C-glycosides are generally more stable than O-glycosides due to the greater stability of the C-C bond compared to the C-O bond. nih.gov While 6''-O-L-Arabinopyranosylastragalin is an O-glycoside, the additional arabinose unit may affect its enzymatic and chemical stability. For example, the stability of flavonoids in fruit juice during storage has been shown to vary depending on the specific glycoside present. nih.gov
Comparative Analysis with Astragalin (B1665802) and Kaempferol (B1673270) Aglycone
A comparative analysis of 6''-O-L-Arabinopyranosylastragalin with its parent compounds, astragalin (kaempferol-3-O-glucoside) and the kaempferol aglycone, provides valuable insights into its potential biological activities.
Kaempferol , the aglycone, is a well-studied flavonol with a wide range of reported biological activities, including anticancer, anti-inflammatory, and antioxidant effects. nih.gov Its planar structure and the presence of hydroxyl groups at specific positions are crucial for its activity.
Astragalin , which is kaempferol with a glucose molecule attached at the 3-position, has also demonstrated numerous pharmacological effects, such as anti-inflammatory, neuroprotective, and cardioprotective activities. nih.govijsit.comfrontiersin.org However, studies have shown that in some cases, the glycosylation at the 3-position can reduce certain biological activities compared to kaempferol. For instance, kaempferol has been noted for its positive anticandidal activities, and while astragalin also exhibits anticandidal properties, its activity is sometimes reported to be less potent than its aglycone. nih.gov
The addition of an L-arabinopyranosyl unit to astragalin to form 6''-O-L-Arabinopyranosylastragalin introduces further structural complexity. This second sugar moiety is likely to increase the molecule's polarity and water solubility. However, it may also present a steric hindrance, potentially affecting its interaction with biological targets. The biological activity of 6''-O-L-Arabinopyranosylastragalin would therefore be a balance between its increased stability and solubility, and the potential for reduced binding affinity to certain enzymes or receptors compared to astragalin and kaempferol.
Table 1: Comparative Properties of Kaempferol, Astragalin, and 6''-O-L-Arabinopyranosylastragalin
| Compound | Structure | Key Features | Reported Biological Activities (General) |
| Kaempferol | Aglycone | Planar, multiple hydroxyl groups | Anticancer, anti-inflammatory, antioxidant nih.gov |
| Astragalin | Monoglycoside | Glucose at 3-position | Anti-inflammatory, neuroprotective, cardioprotective nih.govijsit.comfrontiersin.org |
| 6''-O-L-Arabinopyranosylastragalin | Diglycoside | Arabinose at 6''-position of glucose | Potentially enhanced stability and solubility, specific activities require further investigation. |
Chemical Modification Strategies (e.g., Acylation, Methylation, Further Glycosylation)
To enhance the biological activities and bioavailability of flavonoid glycosides like 6''-O-L-Arabinopyranosylastragalin, various chemical modification strategies can be employed. nih.gov
Acylation: The introduction of acyl groups (e.g., acetyl, benzoyl) to the sugar moieties can increase the lipophilicity of the molecule. This can improve its ability to cross cell membranes, potentially enhancing its bioavailability and therapeutic efficacy. Lipases are often used as biocatalysts for the regioselective acylation of flavonoid glycosides. mdpi.com
Methylation: Methylation of the hydroxyl groups on the flavonoid backbone or the sugar residues can also increase lipophilicity and metabolic stability. researchgate.net O-methylated flavonoids have shown improved oral bioavailability and, in some cases, enhanced biological activities. researchgate.net
Further Glycosylation: While 6''-O-L-Arabinopyranosylastragalin is already a diglycoside, the addition of other sugar units at different positions could be explored to fine-tune its properties. The nature and linkage of the added sugar can significantly influence the compound's activity and specificity. mdpi.com
These modifications can lead to the creation of novel derivatives with improved pharmacological profiles.
Table 2: Potential Chemical Modifications of 6''-O-L-Arabinopyranosylastragalin and Their Expected Effects
| Modification Strategy | Potential Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Acylation | Increased lipophilicity | Enhanced membrane permeability and bioavailability mdpi.com |
| Methylation | Increased lipophilicity and metabolic stability | Improved oral bioavailability, potentially altered activity researchgate.net |
| Further Glycosylation | Altered polarity and solubility | Modulated target specificity and activity mdpi.com |
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry provides powerful tools for understanding the SAR of flavonoids at a molecular level.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build models that correlate the 3D structural features of flavonoid glycosides with their biological activities. These models can help identify key structural requirements for a particular activity and predict the activity of novel derivatives. nih.gov
Molecular Docking: This technique simulates the binding of a ligand (e.g., 6''-O-L-Arabinopyranosylastragalin) to the active site of a biological target, such as an enzyme or receptor. Docking studies can reveal the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and specificity. nih.govresearchgate.net For flavonoid glycosides, docking studies have shown that the sugar moieties can significantly alter the binding orientation compared to their aglycones, which can explain differences in their biological activities. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the flavonoid-protein complex over time, offering a more realistic representation of the binding process and the stability of the complex.
These computational approaches can guide the rational design of new derivatives of 6''-O-L-Arabinopyranosylastragalin with enhanced therapeutic potential. mdpi.com
Future Directions in Research on 6 O L Arabinopyranosylastragalin
Elucidation of Novel Molecular Targets and Pathways
Future research will likely prioritize the identification of novel molecular targets and the elucidation of the specific signaling pathways modulated by 6''-O-L-arabinopyranosylastragalin. While flavonoids, as a class, are known to interact with a wide array of biological targets, the specific interactions of this particular glycoside remain largely unexplored. evitachem.com
Advanced "in silico" methods, such as molecular docking and virtual screening, are powerful tools to predict the binding affinities of flavonoid derivatives with various enzymes and receptors. nih.govmdpi.com These computational approaches can help identify potential targets involved in metabolic and signaling pathways. evitachem.comnih.gov For instance, studies on other flavonoid glycosides have successfully used these techniques to identify inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), which is relevant in metabolic diseases. nih.gov Similar strategies could be employed to uncover the targets of 6''-O-L-arabinopyranosylastragalin.
Furthermore, investigating its influence on key signaling pathways, such as those regulated by mitogen-activated protein kinase (MAPK), is a promising avenue. numberanalytics.com Understanding how this compound modulates such pathways will provide a more comprehensive picture of its biological activities.
Development of Advanced In Vitro Models for Mechanistic Insights
To gain deeper mechanistic insights into the action of 6''-O-L-arabinopyranosylastragalin, the development and utilization of advanced "in vitro" models are crucial. While traditional cell culture systems provide valuable information, more sophisticated models are needed to better mimic the complex biological environment.
The use of subcellular fractions, such as human liver microsomes (HLM) and S9 fractions, can offer initial insights into the metabolism of flavonoid glycosides. mdpi.com However, to understand the full picture, including the potential cleavage of the glycosidic bond and subsequent metabolism of the aglycone, more complex systems are required. mdpi.com
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to conventional 2D cultures. These models can provide more accurate information on cellular responses and the metabolic fate of the compound. Additionally, co-culture systems that include different cell types can help to understand the compound's effects in a more integrated biological context.
Biotechnological Production and Sustainable Sourcing
The limited availability of 6''-O-L-arabinopyranosylastragalin from natural sources necessitates the exploration of biotechnological production methods and sustainable sourcing strategies.
Biotechnological approaches, such as microbial fermentation and enzymatic synthesis, offer promising alternatives to chemical synthesis for producing flavonoid glycosides. nih.govresearchgate.net These methods are often more environmentally friendly and can be optimized to produce specific compounds with high purity. nih.gov For instance, the use of glycosyltransferases in biotransformation processes allows for the specific attachment of sugar moieties to flavonoid aglycones. nih.govresearchgate.net Research into identifying and engineering specific enzymes for the synthesis of 6''-O-L-arabinopyranosylastragalin could lead to scalable and cost-effective production. mdpi.com Submerged fermentation using specific microbial strains is another avenue being explored for the production of various plant-derived secondary metabolites. nih.govnih.gov
Sustainable sourcing focuses on the ethical and environmentally responsible procurement of raw materials. ecovadis.com This involves ensuring the long-term viability of plant populations from which the compound is extracted and promoting fair and equitable benefit-sharing with local communities. iff.com Implementing sustainable harvesting practices and cultivating high-yielding plant varieties are key components of this strategy.
Exploration of Ecological Significance and Roles in Host Plants
Investigating the ecological significance of 6''-O-L-arabinopyranosylastragalin and its roles within the host plant is a critical area for future research. Flavonoids, in general, play multifaceted roles in plant biology. numberanalytics.com
These compounds are known to be involved in protecting plants from various environmental stresses, including UV radiation and oxidative stress. numberanalytics.comnumberanalytics.comhebmu.edu.cn They can also act as signaling molecules in plant-microbe interactions, influencing processes like the establishment of symbiotic relationships. hebmu.edu.cnresearchgate.net Furthermore, flavonoids contribute to plant defense against herbivores and pathogens by acting as deterrents or direct inhibitors. numberanalytics.comresearchgate.netmdpi.com
Specifically for 6''-O-L-arabinopyranosylastragalin, which has been identified in plants from harsh environments like the restinga, its presence may be linked to adaptation to high solar exposure and drought stress. scielo.brscielo.br Future studies should aim to elucidate the specific functions of this compound in the plant, such as its role in UV protection, antioxidant defense, and interactions with soil microbes. This knowledge will not only enhance our understanding of plant ecology but may also have implications for agriculture and the development of stress-tolerant crops.
Q & A
Q. How can interdisciplinary collaboration enhance mechanistic studies of the compound’s therapeutic potential?
- Methodological Answer : Integrate omics approaches (transcriptomics/proteomics) with cheminformatics to map multi-target interactions. Partner with clinical researchers for translational relevance, ensuring alignment with ethical frameworks for human trials. Publish negative results to counteract publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
